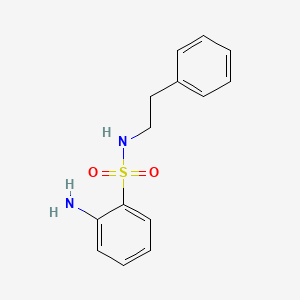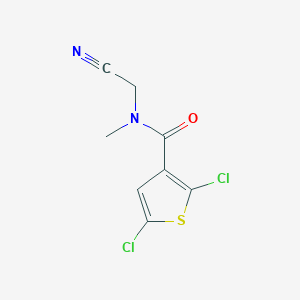
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anticancer activity, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is its versatility as a building block for the synthesis of various conjugated polymers and organic semiconductors. However, one of the limitations of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is its low solubility in common organic solvents, which can make it difficult to handle in laboratory experiments.
Future Directions
There are several future directions for research on 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide. One area of interest is the development of new synthetic methods for 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide and its derivatives, which could improve the scalability and efficiency of the synthesis process. Another area of interest is the investigation of the mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide in more detail, which could lead to the discovery of new targets for cancer therapy. Additionally, the potential applications of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide in organic electronics and materials science could be further explored, with the goal of developing new materials with improved performance and stability.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with cyanomethyltrimethylsilane and N-methylmorpholine. This reaction yields 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide as a white crystalline solid with a melting point of 164-166°C. The purity of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).
Scientific Research Applications
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZBVNSFRRPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

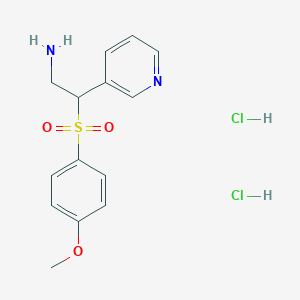
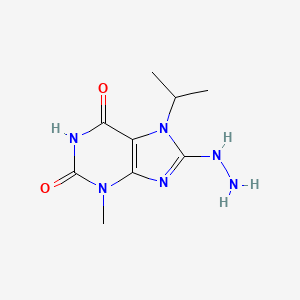

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/no-structure.png)
![N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2926820.png)
![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)
![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

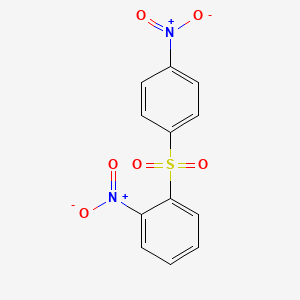
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)

